molecular formula C11H17NO2 B13010074 3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid

3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B13010074
M. Wt: 195.26 g/mol
InChI Key: XYLGUNYOVFSACA-UHFFFAOYSA-N
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Description

3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid is an organic compound that features a tert-butyl group attached to a pyrrole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid typically involves the introduction of the tert-butyl group into the pyrrole ring, followed by the attachment of the propanoic acid chain. One common method involves the reaction of tert-butyl bromide with a pyrrole derivative under basic conditions to form the tert-butyl-substituted pyrrole. This intermediate is then reacted with a propanoic acid derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the pyrrole ring can participate in various chemical interactions. These properties make it a versatile compound for studying molecular mechanisms and developing new applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl propionate
  • tert-Butyl 3-bromopropionate
  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid

Uniqueness

3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid is unique due to the presence of both the tert-butyl group and the pyrrole ring, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(1-tert-butylpyrrol-2-yl)propanoic acid

InChI

InChI=1S/C11H17NO2/c1-11(2,3)12-8-4-5-9(12)6-7-10(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)

InChI Key

XYLGUNYOVFSACA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC=C1CCC(=O)O

Origin of Product

United States

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